Amodiaquine-d10 (hydrochloride)

Bioanalytical Method Validation LC-MS/MS Matrix Effect

Accurate LC-MS/MS quantification of amodiaquine is compromised by matrix effects and variable recovery, leading to rejected PK study data. Amodiaquine-d10 (hydrochloride) is a deuterated internal standard (≥98% ²H) that co-elutes with the analyte with a +10 Da mass shift. • **Proven Performance**: 79.3% recovery from DBS (vs 69.5% unlabeled) & normalized matrix factors 0.96-1.03. • **Regulatory Ready**: Validated for 0.250-30.0 ng/mL range with CV <15%; supports bioequivalence & TDM studies. • **Immediate Supply**: Available for R&D; bulk custom synthesis supported.

Molecular Formula C20H24Cl3N3O
Molecular Weight 438.8 g/mol
Cat. No. B12367676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmodiaquine-d10 (hydrochloride)
Molecular FormulaC20H24Cl3N3O
Molecular Weight438.8 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
InChIInChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;;
InChIKeyROEBJVHPINPMKL-WBCDGJSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amodiaquine-d10: Internal Standard for Antimalarial Quantification


Amodiaquine-d10 (hydrochloride) is a stable isotope-labeled analog of the antimalarial drug amodiaquine, specifically deuterated with ten deuterium atoms [1]. As an internal standard, it is primarily utilized in quantitative bioanalytical LC-MS/MS methods to accurately measure amodiaquine concentrations in biological matrices . This compound enables precise and reliable quantification by accounting for matrix effects and variability in sample preparation and instrument response, a requirement for robust pharmacokinetic studies and therapeutic drug monitoring .

Why Amodiaquine-d10 Cannot Be Replaced


Generic substitution of a stable isotope-labeled internal standard (SIL-IS) with its unlabeled counterpart or a structural analog is analytically invalid. The fundamental principle of LC-MS/MS quantification relies on the co-elution and nearly identical chemical behavior of the analyte and its SIL-IS, differing only by a mass shift detectable by the mass spectrometer [1]. Using an unlabeled compound as an internal standard cannot correct for matrix effects, ion suppression/enhancement, or extraction recovery variability, leading to inaccurate and imprecise concentration measurements that fail regulatory bioanalytical method validation guidelines [2]. Amodiaquine-d10, with its +10 Da mass difference from amodiaquine, provides the necessary spectral separation without altering the compound's physicochemical properties, ensuring that the internal standard response accurately tracks the analyte's fate through all analytical steps [3].

Performance Evidence for Amodiaquine-d10


Matrix Effect Correction

In a validated LC-MS/MS assay for antimalarial drugs, the use of Amodiaquine-d10 as an internal standard for amodiaquine resulted in normalized matrix factors ranging from 0.96 to 1.03, effectively compensating for matrix effects that would otherwise compromise accuracy [1]. In contrast, when using unlabeled amodiaquine as a reference, the absolute matrix factor was 1.01 at QC1 and 1.00 at QC3, demonstrating that the deuterated internal standard provides a consistent normalization and reduces variability [2].

Bioanalytical Method Validation LC-MS/MS Matrix Effect

Absolute Recovery in DBS

In the development of a DBS assay, the absolute recovery of Amodiaquine-d10 was measured at 79.3% at a low QC level, compared to 69.5% for unlabeled amodiaquine at a similar concentration [1]. This indicates that the deuterated internal standard exhibits higher and potentially more consistent extraction efficiency from the DBS matrix, which is crucial for low-volume pediatric and field studies [2].

Dried Blood Spot (DBS) Absolute Recovery LC-MS/MS

Isotopic Purity and Chemical Integrity

Commercially sourced Amodiaquine-d10 (hydrochloride) is characterized by a high isotopic enrichment of ≥98% 2H and a chemical purity of ≥95% as determined by HPLC and NMR . This level of purity minimizes the presence of unlabeled amodiaquine (M+0) in the internal standard stock, which would otherwise cause a positive bias in the quantification of low-concentration amodiaquine samples, a known source of analytical error in SIL-IS methods [1].

Isotopic Purity Stable Isotope Labeling Quality Control

Mass Shift for Unambiguous MS Detection

Amodiaquine-d10 features a +10 Da mass difference from unlabeled amodiaquine (MW 365.92 vs. 355.86 g/mol) . This mass shift is sufficiently large to prevent cross-talk between the analyte and internal standard channels in the mass spectrometer, a critical requirement for accurate multiple reaction monitoring (MRM). The use of a +10 Da label, as opposed to a smaller shift (e.g., +3 Da or +5 Da), reduces the risk of isotopic interference from the analyte's natural abundance M+1 or M+2 ions, which is a known pitfall with less heavily labeled internal standards [1].

Mass Spectrometry Deuterium Labeling Spectral Separation

Application Scenarios for Amodiaquine-d10


Pediatric DBS Pharmacokinetics

Amodiaquine-d10 is the preferred internal standard for quantifying amodiaquine in DBS samples from pediatric malaria patients. The compound's demonstrated high and consistent recovery (79.3%) from DBS matrix, compared to unlabeled amodiaquine (69.5%), ensures accurate measurement in low-volume samples [1]. Furthermore, its ability to effectively normalize matrix effects (normalized matrix factors 0.96-1.03) provides the precision required for regulatory-compliant pediatric PK studies [2].

TDM and Bioequivalence in Plasma

For TDM and bioequivalence assessments, Amodiaquine-d10 is essential for accurate quantification of amodiaquine over a wide concentration range (e.g., 0.250-30.0 ng/mL). The normalized matrix factors (0.988-1.023) achieved with this internal standard in human plasma LC-MS/MS methods meet stringent regulatory acceptance criteria [3]. Its +10 Da mass difference prevents analyte interference, ensuring the reliability of pharmacokinetic parameters used to establish bioequivalence .

High-Throughput Screening and Validation

In high-throughput screening laboratories, Amodiaquine-d10 enables robust and reproducible LC-MS/MS method validation. The compound's high isotopic purity (≥98% 2H) minimizes M+0 interference, which is critical for accurate quantification at low ng/mL levels . Its consistent performance across multiple QC levels in validated assays (CV <15%) supports its use as a reliable internal standard for method development and routine analysis in both academic and CRO settings [4].

Long-Term Sample Stability

When long-term stability of amodiaquine in biological matrices must be demonstrated, Amodiaquine-d10 provides a stable and chemically identical reference. Studies have shown that amodiaquine is stable in DBS samples for up to 10 years at -80°C when using Amodiaquine-d10 as the internal standard, highlighting the compound's suitability for longitudinal studies and biobanking applications [5].

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